2-[(1E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-3-oxoprop-1-en-1-yl]benzoic acid
Description
The compound 2-[(1E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-3-oxoprop-1-en-1-yl]benzoic acid features a benzoic acid core linked via a conjugated α,β-unsaturated ketone (enone) system to a 1,5-dimethylpyrazole moiety. The E-configuration of the enone group may influence its reactivity and interaction with biological targets, such as enzymes or receptors.
Properties
IUPAC Name |
2-[(E)-3-(1,5-dimethylpyrazol-4-yl)-3-oxoprop-1-enyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-10-13(9-16-17(10)2)14(18)8-7-11-5-3-4-6-12(11)15(19)20/h3-9H,1-2H3,(H,19,20)/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGRUKOVVZRKALV-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C(=O)C=CC2=CC=CC=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=NN1C)C(=O)/C=C/C2=CC=CC=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-3-oxoprop-1-en-1-yl]benzoic acid typically involves the condensation of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with 2-formylbenzoic acid under basic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which is subsequently cyclized to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced techniques to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-[(1E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-3-oxoprop-1-en-1-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the pyrazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a catalyst, while nucleophilic substitutions often require strong bases or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-[(1E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-3-oxoprop-1-en-1-yl]benzoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[(1E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-3-oxoprop-1-en-1-yl]benzoic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyrazole and benzoic acid moieties. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Coumarin-Pyrazole Hybrids (4g and 4h)
Compounds 4g and 4h (synthesized in ) share the 1,5-dimethylpyrazole subunit but incorporate additional heterocyclic systems:
- 4g : Combines pyrazole with coumarin and benzodiazepine moieties.
- 4h : Substitutes benzodiazepine with a benzoxazepine ring.
Key Differences :
| Feature | Target Compound | 4g/4h Hybrids |
|---|---|---|
| Core Structure | Benzoic acid + enone + pyrazole | Coumarin + benzodiazepine/oxazepine + tetrazole |
| Molecular Complexity | Moderate | High (polycyclic systems) |
| Functional Groups | Carboxylic acid, enone | Lactam, ether, tetrazole |
Elafibranor ()
Elafibranor, (E)-2-(2,6-dimethyl-4-(3-(4-(methylthio)phenyl)-3-oxoprop-1-en-1-yl)phenoxy)-2-methylpropanoic acid, shares the enone-propanoic acid motif but differs in substituents:
- Elafibranor: Contains a phenoxy group and methylthio-phenyl ring.
- Target Compound : Features pyrazole and unsubstituted benzoic acid.
Implications :
- The methylthio group in Elafibranor may enhance lipophilicity and membrane permeability compared to the pyrazole in the target compound.
- The benzoic acid in the target compound could improve water solubility, favoring renal excretion over Elafibranor’s propanoic acid .
Thiol- and Amino-Functionalized Analogs ()
Compounds like 4-((2-(mercaptomethyl)-1-oxo-3-phenylpropyl)amino)benzoic acid (EP00361365) and proline derivatives (WO92/14706) highlight alternative functionalization strategies:
| Compound | Key Features | Comparison to Target Compound |
|---|---|---|
| EP00361365 | Mercaptomethyl, amino linker | Thiol group may confer redox activity |
| WO92/14706 | Proline-carbamoyl, methoxyethyl groups | Enhanced stereochemical complexity |
Biological Activity
The compound 2-[(1E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-3-oxoprop-1-en-1-yl]benzoic acid is a derivative of benzoic acid featuring a pyrazole moiety, which is known for its diverse biological activities. This article reviews the biological activity of this compound, including its potential as an anticancer agent, its mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a benzoic acid core linked to a pyrazole ring, which contributes to its biological properties.
Biological Activity Overview
The compound exhibits a range of biological activities, primarily focusing on anticancer properties. The following sections detail specific activities and findings from recent studies.
Anticancer Activity
Several studies have highlighted the potential of pyrazole derivatives in cancer treatment. The compound has shown significant activity against various cancer cell lines, particularly breast cancer cells (MDA-MB-231).
Key Findings:
- In vitro studies demonstrated that the compound inhibits microtubule assembly at concentrations around 20 μM, suggesting it acts as a microtubule-destabilizing agent .
- Apoptosis assays revealed that the compound enhances caspase-3 activity, indicating its role in promoting programmed cell death in cancer cells .
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 2-[(1E)... | MDA-MB-231 | 20 | Microtubule destabilization |
| 2-[(1E)... | HepG2 | 25 | Induction of apoptosis via caspase activation |
The mechanisms through which the compound exerts its anticancer effects include:
- Microtubule Disruption: Similar to other pyrazole derivatives, this compound interferes with microtubule dynamics, leading to cell cycle arrest and apoptosis .
- Caspase Activation: The induction of caspase-dependent apoptosis suggests that the compound may activate intrinsic apoptotic pathways .
Case Studies
Recent research has provided valuable insights into the efficacy of pyrazole derivatives in cancer therapy.
Case Study 1: Breast Cancer
A study investigated the effects of various pyrazole derivatives on MDA-MB-231 cells. The results indicated that compounds with a similar structure to this compound showed enhanced cytotoxicity compared to standard treatments. The study concluded that these compounds could serve as leads for developing new anticancer drugs .
Case Study 2: Hepatocellular Carcinoma
Another study explored the effects of this compound on HepG2 liver cancer cells. The findings demonstrated significant growth inhibition and suggested that the compound could be further developed as a therapeutic agent for liver cancer .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
